Vittatine

説明

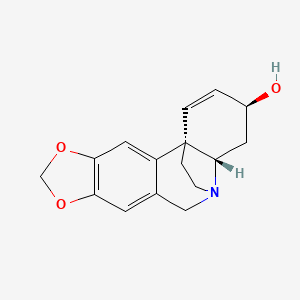

Structure

2D Structure

3D Structure

特性

CAS番号 |

510-69-0 |

|---|---|

分子式 |

C16H17NO3 |

分子量 |

271.31 g/mol |

IUPAC名 |

(1R,13S,15S)-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-15-ol |

InChI |

InChI=1S/C16H17NO3/c18-11-1-2-16-3-4-17(15(16)6-11)8-10-5-13-14(7-12(10)16)20-9-19-13/h1-2,5,7,11,15,18H,3-4,6,8-9H2/t11-,15+,16+/m1/s1 |

InChIキー |

RPAORVSEYNOMBR-RLCCDNCMSA-N |

異性体SMILES |

C1CN2CC3=CC4=C(C=C3[C@@]15[C@@H]2C[C@@H](C=C5)O)OCO4 |

正規SMILES |

C1CN2CC3=CC4=C(C=C3C15C2CC(C=C5)O)OCO4 |

製品の起源 |

United States |

Natural Occurrence and Distribution in Plant Species

Vittatine is a naturally occurring alkaloid predominantly found within the Amaryllidaceae plant family. rsc.orgmdpi.com This family, comprising over 75 genera and 900 species, is widely distributed in tropical and warm temperate regions globally, with major diversity centers in South Africa and South America, and fewer genera in the Mediterranean region. rsc.org

Research has identified this compound in several species within this family. For instance, it has been reported in Crinum yemense and Hippeastrum puniceum. nih.gov A phytochemical study of Hippeastrum vittatum also revealed the presence of this compound, alongside other alkaloids such as tazettine, lycorine (B1675740), haemanthamine (B1211331), homolycorine, and hippeastrine (B59). scielo.org.mx

The biosynthesis of this compound, like other Amaryllidaceae alkaloids, originates from the aromatic amino acids L-tyrosine and L-phenylalanine. mdpi.com These precursors are converted to tyramine (B21549) and 3,4-dihydroxybenzaldehyde, respectively. mdpi.com The condensation of these two molecules forms norbelladine (B1215549), which is subsequently O-methylated to 4'-O-methylnorbelladine. mdpi.comnih.govnih.gov 4'-O-methylnorbelladine is a key intermediate, after which the pathway diverges. nih.gov this compound belongs to the crinine-type alkaloids, which are formed via a para-para' phenol-phenol coupling of 4'-O-methylnorbelladine. mdpi.comnih.gov Enzymes, particularly cytochrome P450 enzymes like CYP96T1, are involved in catalyzing these C-C coupling reactions that lead to the diverse structural types of Amaryllidaceae alkaloids, including the crinine/vittatine core. mdpi.comnih.gov

While the complete biosynthetic pathway is still being elucidated, studies using transient expression in Nicotiana benthamiana have shown that enzymes like norbelladine synthase (NBS), noroxomaritidine/norcraugsodine reductase (NRII), and norbelladine-4'-O-methyltransferase (N4'OMT), along with CYP96T1, contribute to the production of various Amaryllidaceae alkaloids, including the crinine/vittatine type. nih.gov Research also suggests the involvement of an enzyme, this compound 11-hydroxylase (V11H), in converting this compound to 11-hydroxythis compound, although the exact configuration of the products requires further study. rsc.org

Data on the specific concentration and distribution of this compound within different plant tissues (e.g., bulbs, leaves, flowers) and across various species is an active area of research. However, studies on related Amaryllidaceae alkaloids like pancratistatin (B116903) in Hymenocallis littoralis indicate that alkaloid content can vary depending on the plant part and environmental factors. wikipedia.org For example, pancratistatin is mostly found in the bulb tissues of spider lilies, and its concentration can be influenced by factors such as atmospheric CO2 levels. wikipedia.org

Ecological Significance of Vittatine Production in Host Plants

The production of secondary metabolites like Vittatine in plants is considered to play a significant role in their ecological interactions and defense mechanisms. unibo.itnih.govscitechnol.comnih.govresearchgate.net Alkaloids, as a class of phytochemicals, contribute to plant defense against various biotic and abiotic stresses. scitechnol.comnih.govresearchgate.net

While specific detailed research findings solely on the ecological significance of this compound are limited in the provided search results, the general ecological roles of Amaryllidaceae alkaloids and other plant secondary metabolites offer insights into the potential functions of this compound.

Secondary metabolites can act as deterrents or toxins to herbivores, pathogens (such as bacteria, fungi, and viruses), and competing plants. scitechnol.comnih.govresearchgate.net They can inhibit the growth and proliferation of microorganisms and make plants less palatable to herbivores. scitechnol.com For instance, other alkaloids like berberine (B55584) and quinolizidine (B1214090) alkaloids have demonstrated antimicrobial effects. scitechnol.com

Furthermore, secondary metabolites can influence plant interactions with beneficial organisms, such as attracting pollinators or facilitating symbiotic relationships. researchgate.net They can also help plants cope with abiotic stresses like UV radiation, drought, and temperature fluctuations, often through antioxidant properties. nih.govscitechnol.comnih.gov

Given that this compound is an Amaryllidaceae alkaloid, it is plausible that it contributes to the defense strategies of its host plants within the Amaryllidaceae family. Alkaloids from this family have been reported to possess a wide range of biological activities, including antiviral, antiparasitic, antibacterial, and antifungal effects. mdpi.comijsr.net These activities could directly or indirectly contribute to the plant's survival by deterring pests, inhibiting pathogens, or reducing competition from other plants (allelopathy).

Research into the biosynthesis of Amaryllidaceae alkaloids suggests that these pathways are potentially highly streamlined, which may help prevent the leakage of toxic or chemically unstable intermediates, implying a controlled production for specific functions within the plant. biorxiv.org The induction or enhancement of phytochemical production in response to stress or attack further supports their role in defense. scitechnol.com

Understanding the specific ecological pressures faced by this compound-producing plants and correlating them with the presence and concentration of this compound could provide more direct evidence of its ecological significance. Detailed studies on the interactions between these plants and their environment, including herbivores, pathogens, and competing organisms, are crucial for fully elucidating the ecological role of this compound production.

Biosynthesis of Vittatine

Relationship of this compound to Other Amaryllidaceae Alkaloids within Biosynthetic Networks

This compound occupies a crucial position within the biosynthetic network of several Amaryllidaceae alkaloids, particularly those belonging to the crinine- and montanine-type skeletons. ub.edunih.govrsc.org Its formation is a downstream step from the key intermediate 4′-O-methylnorbelladine, following a para-para′ oxidative coupling and subsequent reactions, including oxide bridge formation. nih.govnih.govfrontiersin.org

This compound as a Biosynthetic Intermediate to Haemanthamine (B1211331) and Montanine

Research, including radiolabeling studies and precursor feeding experiments, has provided strong evidence for this compound's role as a direct precursor to Haemanthamine and Montanine. ub.edunih.govfrontiersin.org In the proposed pathway to Haemanthamine, this compound undergoes further modifications, including hydroxylation and O-methylation. rsc.orgnih.govfrontiersin.org Similarly, this compound is converted to Montanine, a process that has been suggested to involve 11-hydroxythis compound as an intermediate, followed by a rearrangement step. ub.edunih.gov Studies using labeled this compound in plants like Rhodophiala bifida have demonstrated its specific incorporation into both Haemanthamine and Montanine, supporting its intermediate role in their biosynthesis. ub.edunih.govcore.ac.uk

Chemical Synthesis Approaches to Vittatine

Total Synthesis Strategies of (+)-Vittatine

The total synthesis of (+)-vittatine has been a significant endeavor in organic chemistry, with various approaches developed to overcome the inherent structural complexities. These strategies often involve the stereocontrolled assembly of the key cyclic systems and the precise installation of stereocenters.

Chiral Pool Approaches (e.g., starting from D-glucose)

One notable strategy for the synthesis of (+)-vittatine has involved the utilization of readily available chiral starting materials, such as D-glucose, as a chiral pool. This approach leverages the existing stereochemistry of the starting material to control the stereochemistry in the final product. Chida and co-workers reported a synthesis of (+)-vittatine starting from D-glucose. researchgate.netrsc.orgresearchgate.net This chiron-based approach involved the conversion of a D-glucose derivative, methyl 4,6-O-benzylidene-α-D-glucopyranoside, into a suitable intermediate through a sequence including a Ferrier carbocyclization reaction. researchgate.netrsc.org The stereochemistry of the cyclohexene (B86901) ring was established from the carbohydrate precursor. researchgate.netrsc.org

Enantioselective Synthesis Methodologies

Enantioselective synthesis methodologies have played a crucial role in accessing (+)-vittatine in an optically pure form without relying on a chiral starting pool. These methods typically involve the use of chiral catalysts or reagents to induce asymmetry during key bond-forming events. Fan and co-workers developed an enantioselective synthesis of (+)-vittatine utilizing an organocatalytic Michael addition reaction as a key step. mdpi.comscilit.comnih.gov This approach employed a quinidine-derived organocatalyst to achieve the Michael addition of an α-cyanoketone to an acrylate, furnishing an adduct with high enantiomeric excess. mdpi.comscilit.com Palladium-catalyzed asymmetric allylic alkylation has also been explored as a powerful method for constructing the all-carbon quaternary stereocenter present in Amaryllidaceae alkaloids, a methodology relevant to the enantioselective synthesis of vittatine. nih.gov

Stereochemical Control and Regioselectivity in this compound Synthesis

Achieving precise stereochemical control and regioselectivity is paramount in the synthesis of (+)-vittatine due to its multiple stereocenters and fused ring system. Various strategies have been employed to control the relative and absolute stereochemistry during the construction of the molecule. In the chiral pool approach from D-glucose, the critical quaternary carbon was stereoselectively generated via chirality transfer through a Claisen rearrangement of a cyclohexenol (B1201834) derivative. researchgate.netrsc.org Enantioselective catalytic methods, such as the organocatalytic Michael addition, directly establish the stereochemistry of the quaternary center. scilit.comnih.gov The construction of the hexahydroindole skeleton also requires careful control of regioselectivity and diastereoselectivity. nih.gov For instance, intramolecular aminomercuration–demercuration followed by a Chugaev reaction sequence has been shown to be effective for constructing this core structure with the desired stereochemistry. researchgate.netrsc.org

Synthetic Methodologies for Core Skeleton Assembly

The core skeleton of this compound consists of a hexahydroindole system fused to a substituted cyclohexene ring, featuring an all-carbon quaternary stereocenter at the spiro junction. The efficient assembly of this core is a central challenge in this compound synthesis.

Intramolecular Cyclization Reactions in this compound Scaffold Construction

Intramolecular cyclization reactions are pivotal steps in the construction of the this compound scaffold. These reactions are employed to forge the cyclic systems that comprise the pentacyclic core of the alkaloid. Several approaches utilizing intramolecular cyclization have been reported in the synthesis of this compound and its related compounds.

One notable strategy involves intramolecular Heck cyclization. This reaction has been used to generate enantiopure 4-(2-ethoxycarbonylmethylidene)-tetrahydroisoquinoline building blocks, which serve as key intermediates in the synthesis of crinane alkaloids. researchgate.net The intramolecular Heck cyclization, often employing catalysts like the Herrmann-Beller catalyst, can achieve high diastereoselectivity, such as high (Z) selectivity in the formation of the tetrahydroisoquinoline ring. researchgate.net

Another significant intramolecular cyclization approach is the intramolecular aminomercuration-demercuration sequence. This method has been effectively utilized for the construction of the hexahydroindole skeleton, a crucial part of the this compound structure. researchgate.netnih.govresearchgate.net Following the aminomercuration-demercuration, a Chugaev reaction can be employed to complete the formation of the desired ring system. researchgate.netnih.gov This sequence has been applied in stereoselective total syntheses of (+)-Vittatine starting from precursors like D-glucose. researchgate.netnih.gov

Intramolecular dearomative cyclization is another powerful tool in the synthesis of crinine-type alkaloids, including approaches relevant to this compound. rsc.orgrsc.org Palladium-catalyzed enantioselective intramolecular dearomative cyclization has been developed to synthesize tricyclic nitrogen-containing skeletons bearing all-carbon quaternary centers, which are characteristic of this alkaloid family. rsc.orgrsc.org This method can provide access to chiral dihydrophenanthridinone derivatives, key intermediates for crinine-type alkaloids. rsc.orgrsc.org The success of this cyclization can be highly dependent on factors such as the choice of catalyst (e.g., P-chiral monophosphorus ligands like AntPhos) and protecting groups. rsc.orgrsc.org

Other intramolecular cyclization strategies explored in the context of Amaryllidaceae alkaloid synthesis, which may have relevance or parallels in this compound synthesis, include intramolecular hetero-Michael addition and Bischler-Napieralski reactions for closing heterocyclic rings. researchgate.net Intramolecular ene reactions have also been investigated in alkaloid synthesis, including applications relevant to related structures like mesembrine (B35894) and dihydromaritidine. acs.org

Comparative Analysis of Different Synthetic Routes to this compound and Related Crinine-Type Alkaloids

The synthesis of this compound and other crinine-type alkaloids has been the subject of extensive research, leading to the development of various synthetic strategies. A comparative analysis of these routes highlights the diverse approaches employed to assemble the complex molecular architecture and the ongoing efforts to achieve improved efficiency, stereocontrol, and practicality.

One notable difference in synthetic strategies lies in the starting materials and the methods for establishing key stereocenters, particularly the all-carbon quaternary center. For instance, Chida's synthesis of (+)-Vittatine utilized a chiral pool strategy starting from a glucose derivative, employing a Claisen rearrangement of a cyclohexenol to stereoselectively generate the quaternary carbon. researchgate.netresearchgate.netnih.gov In contrast, other approaches have explored organocatalytic Michael addition reactions to establish this stereocenter, as demonstrated in a synthesis by Fan, although this route involved a longer sequence of 15 steps and achieved enantiomeric excess up to 85%. rsc.orgrsc.org

Another point of comparison is the method used for constructing the core ring systems. As discussed, intramolecular cyclization reactions such as Heck cyclization, aminomercuration-demercuration, and dearomative cyclization represent distinct strategies for forming the cyclic scaffold. researchgate.netresearchgate.netnih.govresearchgate.netrsc.orgrsc.org The choice of cyclization method influences the reaction conditions, catalysts required, and the stereochemical outcome. For example, palladium-catalyzed dearomative cyclization offers an enantioselective route to the tricyclic core, whereas intramolecular aminomercuration-demercuration followed by Chugaev reaction provides a method for constructing the hexahydroindole skeleton from carbohydrate precursors. researchgate.netnih.govrsc.orgrsc.org

The practicality and scalability of a synthesis are also important considerations. Some routes have demonstrated the ability to prepare crinine-type alkaloids on a gram scale, indicating their potential for larger-scale production. rsc.orgrsc.org

Furthermore, comparative studies often analyze the applicability of a synthetic route to accessing a range of crinine-type alkaloids or even other Amaryllidaceae alkaloid subclasses. Some methodologies are designed to be divergent, allowing access to multiple structural types from a common intermediate. researchgate.net The ability to synthesize a series of related alkaloids using a similar synthetic strategy is a valuable feature. rsc.orgrsc.org

| Synthetic Approach | Key Cyclization Reaction(s) | Starting Material Type | Stereocontrol Strategy | Notes | Relevant Citations |

| Chida's Synthesis | Claisen Rearrangement, Intramolecular Aminomercuration-Demercuration | D-Glucose Derivative | Chiral Pool, Chirality Transfer | Stereoselective generation of quaternary carbon, hexahydroindole skeleton construction. | researchgate.netresearchgate.netnih.gov |

| Fan's Synthesis | Not explicitly detailed as cyclization type | α-Cyanoketones, Acrylates | Organocatalytic Michael Addition | Achieved up to 85% ee, 15-step sequence. | rsc.orgrsc.org |

| Palladium-Catalyzed Dearomative Cyclization | Intramolecular Dearomative Cyclization | Aryl-containing precursors | Enantioselective Catalysis | Access to tricyclic nitrogen-containing skeletons, gram-scale synthesis demonstrated for (-)-crinine. | rsc.orgrsc.org |

| Iridium-Catalyzed Asymmetric Hydrogenation | Asymmetric Hydrogenation of Cycloenones | Racemic Cycloenones | Stereodivergent Resolution | Concise synthesis of multiple crinine-type alkaloids with high yield and enantioselectivity. | rsc.orgnih.gov |

| Strategy via Intramolecular Heck Cyclization | Intramolecular Heck Cyclization | Substituted Pentenoates | Catalysis (Herrmann-Beller) | Generation of enantiopure tetrahydroisoquinoline building blocks. | researchgate.net |

Derivatives and Analogues of Vittatine

Semisynthetic Modification Strategies for Vittatine

Semisynthetic approaches involve using naturally isolated this compound as a starting material for chemical transformations to create novel compounds with potentially altered or enhanced biological properties.

Esterification and Etherification of Hydroxyl Groups in this compound

This compound possesses hydroxyl groups that can be targeted for esterification and etherification reactions. These modifications can alter the compound's polarity, lipophilicity, and interaction with biological targets. For instance, modification of the hydroxyl group at the C-3 position of this compound has been explored in the synthesis of derivatives aimed at studying their biological activities, such as cholinesterase inhibition. researchgate.net

Preparation of Aromatic Esters of this compound

The preparation of aromatic esters of this compound is a notable strategy for creating semisynthetic derivatives. This involves reacting this compound with various acyl chlorides, particularly substituted benzoyl chlorides, naphthoyl chlorides, and furoyl chloride, to form esters at the hydroxyl group. nih.govresearchgate.net This approach has been utilized to synthesize a series of aromatic esters to investigate their structure-activity relationships, particularly concerning enzyme inhibition. nih.govresearchgate.net For example, a series of 11 aromatic esters of this compound were prepared by reaction with acyl chlorides to examine their biological activity, specifically their inhibitory activity against human cholinesterases.

Novel Chemical Entities Derived from this compound

Through semisynthetic modifications like esterification and etherification, novel chemical entities based on the this compound scaffold can be generated. The structural aspects of this compound allow for the preparation of such novel compounds by derivatization of its free hydroxyl group. researchgate.netnih.gov This derivatization strategy is employed to inspect the biological potency and structure-activity relationships of the novel analogues. researchgate.netnih.gov Pilot studies involving the synthesis of aromatic esters of this compound have been conducted to increase biological activity and explore potential as ligands for treating neurodegenerative diseases. researchgate.netnih.gov

Isolation and Characterization of Naturally Occurring this compound Derivatives (e.g., 11-Hydroxythis compound, Dihydrothis compound)

In addition to semisynthetic modifications, several naturally occurring derivatives of this compound have been isolated and characterized from various plant species, particularly within the Amaryllidaceae family.

One such derivative is 11-hydroxythis compound, which has been reported in plants like Hippeastrum puniceum, Pancratium maritimum, and Sternbergia lutea. nih.govacs.orgnih.gov 11-Hydroxythis compound has been isolated from the alkaloidal extract of Hippeastrum cv. Ferrari using techniques such as preparative TLC, and its structure determined by comparison of its spectroscopic data (MS and NMR) with literature data. moa.gov.tw It is present at low levels in some plants, such as Sternbergia lutea. acs.org

Another naturally occurring derivative is dihydrothis compound. Dihydrothis compound has been isolated from the leaves of Crinum asiaticum var. sinicum. acs.orgfigshare.com While it had been previously prepared as a synthetic product, its isolation from nature was reported more recently. acs.orgfigshare.com (+)-Dihydrothis compound, along with (+)-dihydroepithis compound and (+)-dihydrohamayne, have also been isolated as naturally occurring alkaloids from the leaves of Crinum asiaticum L. var. asiaticum. patsnap.com Their structures and configurations were determined using spectroscopic techniques like NMR and MS, and by comparing experimental electronic circular dichroism spectra to calculated data. patsnap.com

Naturally occurring this compound derivatives, such as 11-hydroxythis compound, have been investigated for various biological activities, including anti-inflammatory potential by monitoring the inhibition of nitric oxide production. researchgate.net

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the chemical structure of this compound and its derivatives impact their biological potency.

Impact of Structural Modifications on Biological Potency

Structural modifications of this compound, particularly at the hydroxyl group, have been investigated for their impact on biological activities such as cholinesterase inhibition and antimycobacterial activity. researchgate.netnih.govresearchgate.net For instance, semisynthetic derivatives of this compound, specifically aromatic esters, have been synthesized to study their SAR against enzymes connected with the potential treatment of neurodegenerative diseases. researchgate.net

Research has shown that while natural this compound itself may not exhibit significant activity in certain assays, its semisynthetic derivatives can demonstrate promising activity. researchgate.netnih.gov For example, in studies focusing on butyrylcholinesterase inhibition, some aromatic esters of this compound have revealed intriguing selective inhibitory profiles with single-digit micromolar IC50 values. researchgate.net The position and nature of substituents on the aromatic ring of these esters influence their inhibitory potency. Detailed analysis, including enzyme kinetic analysis and in silico experiments, helps elucidate the crucial interactions between the modified this compound derivatives and the enzyme active site, providing insights into the structural determinants of their activity. researchgate.net

Data from SAR studies on this compound derivatives highlight that modifications, such as the introduction of specific aromatic ester groups, can lead to compounds with enhanced or selective biological activities compared to the parent alkaloid. researchgate.net

Here is a table summarizing some of the this compound derivatives and their reported isolation sources or methods of preparation:

| Compound Name | Source/Method of Preparation | PubChem CID |

| This compound | Isolated from various Amaryllidaceae plants (e.g., Hippeastrum cv. Double King, Crinum yemense, Hippeastrum puniceum) | 443693 |

| 11-Hydroxythis compound | Isolated from Hippeastrum cv. Ferrari, Pancratium maritimum, Sternbergia lutea, Rhodophiala bifida, Brunsvigia grandiflora, Cyrtanthus mackenii | 70682698 |

| Dihydrothis compound | Isolated from Crinum asiaticum var. sinicum, Crinum asiaticum L. var. asiaticum (also prepared synthetically) | Not readily available in search results |

| (+)-Dihydrothis compound | Isolated from Crinum asiaticum L. var. asiaticum | Not readily available in search results |

| Aromatic Esters of this compound | Semisynthetic modification of this compound with acyl chlorides | Not applicable (class of compounds) |

| 3-O-(2-methylbenzoyl)this compound | Semisynthetic modification of this compound researchgate.net | Not readily available in search results |

| 3-O-(2-nitrobenzoyl)this compound | Semisynthetic modification of this compound researchgate.net | Not readily available in search results |

| 3-O-(2-chlorbenzoyl)this compound | Semisynthetic modification of this compound researchgate.net | Not readily available in search results |

| 3-O-(6-chloro-2-fluoro-3-methylbenzoyl)this compound | Semisynthetic modification of this compound | Not readily available in search results |

Investigation of Pharmacophore Requirements

Investigation into the pharmacophore requirements of this compound and its analogues is crucial for understanding the structural features essential for their biological activities and for the rational design of new compounds with improved properties. Pharmacophore models are utilized in drug discovery to represent the spatial arrangement of chemical features necessary for a molecule to interact with a specific biological target. frontiersin.orgfrontiersin.org

Structure-activity relationship (SAR) studies involving this compound and its derivatives provide insights into these pharmacophore requirements. mdpi.comnih.govresearchgate.net For example, studies on the apoptosis-inducing ability of alpha-ethano bridged crinane alkaloids, a structural class that includes this compound, have helped uncover structural requirements for this cytotoxic pharmacophore. researchgate.net These studies indicated that an alpha-ethano bridge is required, and the presence of an alpha- or beta-methoxy or hydroxyl hydrogen bond acceptor at the C-3 position is tolerated. researchgate.net Additionally, a small substituent (hydrogen or hydroxyl) at C-11 is tolerated, and a double bond between C-1 and C-2 can modulate activity but is not strictly required for apoptosis-inducing activity. researchgate.net this compound itself was identified as exhibiting enhanced apoptosis-inducing activity in specific cell lines. researchgate.net

Research into the hBuChE inhibitory activity of this compound derivatives has also contributed to understanding pharmacophore requirements for this specific activity. researchgate.net The varying inhibitory potencies of different benzoyl substituents at the C-3 hydroxyl group in this compound derivatives highlight the importance of the nature and position of substituents for interaction with the enzyme's active site. researchgate.net In silico experiments, such as molecular docking, are often used in conjunction with in vitro studies to elucidate crucial interactions between these derivatives and the target enzyme, providing further details on the pharmacophore. researchgate.netub.edu

Studies comparing the activity of this compound with other Amaryllidaceae alkaloids also contribute to defining the pharmacophore. For instance, while this compound was found to be inactive in certain antiproliferative assays, related alkaloids like haemanthamine (B1211331) and haemanthidine (B1194808) showed better activity, suggesting differences in their pharmacophores or binding modes to the relevant targets. mdpi.com

Here is a summary of some research findings on this compound derivatives and analogues:

| Compound Name | Structural Modification | Investigated Activity | Key Finding |

| This compound (Natural) | - | Antiproliferative | Inactive in certain cancer cell lines. mdpi.com |

| This compound (Natural) | - | Antimalarial | Active against Plasmodium falciparum. mdpi.com |

| This compound (Natural) | - | Apoptosis-inducing | Exhibited enhanced activity in Jurkat cells. researchgate.net |

| 11-hydroxy this compound | Hydroxyl group at C-11 | Antiviral | Exhibited antiviral activity. acs.orgacs.org |

| 3-O-(2-methylbenzoyl)this compound | 2-methylbenzoyl ester at C-3 | hBuChE inhibition | Showed significant inhibitory activity (IC₅₀ 8.0 ± 0.1 µM). researchgate.net |

| 3-O-(2-nitrobenzoyl)this compound | 2-nitrobenzoyl ester at C-3 | hBuChE inhibition | Showed strong inhibitory activity (IC₅₀ 1.4 ± 0.1 µM). researchgate.net |

| 3-O-(2-chlorbenzoyl)this compound | 2-chlorbenzoyl ester at C-3 | hBuChE inhibition | Showed significant inhibitory activity (IC₅₀ 5.4 ± 0.1 µM). researchgate.net |

| Aromatic esters of this compound | Ester modifications | Antimycobacterial | Derivatization associated with increased activity. nih.govnih.gov |

| Dihydro analogues of this compound | Reduction of double bond | Apoptosis-inducing | Modulated activity compared to unsaturated this compound. researchgate.net |

This compound is a natural alkaloid that has attracted scientific interest for its potential therapeutic properties. ontosight.ai It is classified as a hasubanan (B79425) alkaloid and is found in various plant species, notably within the Amaryllidaceae family. ontosight.aimdpi.com Research has explored its diverse biological activities, including enzyme modulation and antimicrobial effects. ontosight.ai

Biological Activities and Pharmacological Mechanisms of Vittatine and Its Derivatives

Antiproliferative and Cytotoxic Research

Research into the antiproliferative and cytotoxic effects of Amaryllidaceae alkaloids, including Vittatine, has been conducted using various in vitro models. These studies aim to evaluate their potential in inhibiting the growth and inducing cell death in cancer cells.

In Vitro Cellular Models and Growth Inhibition Against Human Cancer Cell Lines (e.g., colon, lung, renal, breast, ovarian carcinoma)

Studies have investigated the effects of this compound and other Amaryllidaceae alkaloids on the growth of various human cancer cell lines. This compound has been reported to exhibit potential antiproliferative activity in MCF7 breast cancer cells. scispace.com In one study evaluating the antiproliferative activity of several natural Amaryllidaceae alkaloids against human solid tumor cell lines, this compound (compound 4) was classified as inactive, showing GI50 values of 100 µM or higher against A2780 (ovary), SW1573 (lung), T-47D (breast), and WiDr (colon) cancer cell lines. nih.gov However, another source indicates that this compound reduced the viability of HaCaT cells (human keratinocytes) at low concentrations. researchgate.netjcu.cz

Research on Amaryllidaceae alkaloid extracts from Phycella cyrtanthoides showed antiproliferative activity against several human tumor cell lines, including A549 and SW1573 (lung), HBL-100 and T-47D (breast), HeLa (cervix), and WiDr (colon). mdpi.com Both bulb and leaf extracts displayed GI50 values below 2.5 µg/mL against all tested cell lines, suggesting that compounds within these extracts, potentially including this compound, possess potent growth inhibitory effects comparable to standard anticancer drugs like cisplatin. mdpi.com

Mechanistic Studies on Cellular Processes Related to Antiproliferative Effects

Mechanistic studies on the antiproliferative effects of Amaryllidaceae alkaloids have revealed several cellular processes that are targeted. While specific detailed mechanisms for this compound are not as extensively documented in the provided information, research on other alkaloids from this family provides insights into potential pathways.

Amaryllidaceae alkaloids, such as lycorine (B1675740) and narciclasine, have demonstrated the ability to modulate inflammatory responses, which can influence cancer progression. ejgm.co.uk They can affect pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, which are often overexpressed in the tumor microenvironment and contribute to processes like angiogenesis, invasion, and metastasis. ejgm.co.uk By inhibiting the production or activity of these cytokines, Amaryllidaceae alkaloids could potentially reduce tumor-associated inflammation and slow disease progression. ejgm.co.uk

Some alkaloids, like lycorine and lycoricidinol, are known to inhibit protein biosynthesis, a mechanism that can contribute to their antiproliferative effects. jst.go.jp Pretazettine, another Amaryllidaceae alkaloid, has shown antiproliferative effects and is believed to target multiple cellular processes, although the precise molecular mechanisms are still under investigation. nih.gov The diverse structural features of Amaryllidaceae alkaloids suggest they can interact with various cellular targets.

Antiviral Activity Research

Amaryllidaceae alkaloids have also been explored for their antiviral properties, with studies demonstrating their efficacy against various viruses in in vitro models.

In Vitro Models for Viral Replication Inhibition

Several Amaryllidaceae alkaloids have shown promise in inhibiting viral replication in vitro. In a study investigating antiviral activities against influenza virus type A (H5N1), 11-hydroxy this compound (AA4) exhibited antiviral activity with an EC90 value of 13.45 μM. nih.gov Other alkaloids tested in the same study, including lycorine (AA1), hippeastrine (B59) (AA2), and hemanthamine (B72866) (AA3), also showed antiviral effects. nih.gov These compounds did not appear to affect the function of outer membrane proteins, viral entry, or viral RNP activity, suggesting they target a later stage of the viral life cycle. nih.gov

Amaryllidaceae alkaloids have also been screened for activity against coronaviruses, including HCoV-OC43 and SARS-CoV-2. acs.orgscilit.comacs.org While this compound itself was not highlighted as one of the most potent compounds in the provided snippets, the study revealed a diverse repertoire of promising anticoronaviral compounds within this plant family. acs.orgscilit.comacs.org Time-of-drug-addition experiments indicated that these antiviral alkaloids target a post-entry step in the viral replication cycle, consistent with inhibition of RNA replication or translation. acs.orgscilit.comacs.org It has been noted that the absence of the 11-hydroxy group in this compound, compared to 11-hydroxy this compound, supports the observation that this functional group is important for anti-SARS-CoV-2 activity. uantwerpen.be

Induction of Cellular Integrated Stress Response by Amaryllidaceae Alkaloids

A significant mechanism identified for the antiviral activity of many Amaryllidaceae alkaloids is the induction of the cellular integrated stress response (ISR). acs.orgscilit.comacs.org Studies have shown that most antiviral Amaryllidaceae alkaloids selectively induce the expression of transcripts associated with the ISR. acs.orgscilit.comacs.org

The ISR is a critical host defense pathway that can be activated by various stresses, including viral infection. Activation of the ISR involves the upregulation of PERK kinase, leading to the phosphorylation of eukaryotic initiation factor 2α (eIF2α). nih.govresearchgate.net This phosphorylation typically results in a general господавление of protein synthesis, which can limit viral protein production. nih.govresearchgate.net Additionally, the ISR can lead to the induction of type I interferons (IFNs), which are key mediators of the innate antiviral immune response. nih.govresearchgate.net By modulating the ISR, Amaryllidaceae alkaloids can potentiate multiple host-defense mechanisms against viral infection. nih.govresearchgate.net While this mechanism is broadly associated with antiviral Amaryllidaceae alkaloids, specific evidence directly linking this compound to ISR induction was not found in the provided search results.

General Antioxidant and Anti-inflammatory Research of Amaryllidaceae Alkaloids

The Amaryllidaceae family is known for producing alkaloids with antioxidant and anti-inflammatory properties. ontosight.aiejgm.co.uknih.govnih.govthieme-connect.comresearchgate.netjddtonline.infotandfonline.commdpi.comnih.govjcu.czscielo.britmedicalteam.pl this compound is suggested to possess antioxidant and anti-inflammatory effects. ontosight.ai

Research indicates that Amaryllidaceae alkaloids can act as antioxidants by stabilizing free radicals. nih.gov The presence of functional groups such as phenol (B47542) and enol groups in the structure of these alkaloids is suggested to be critical for their ability to stabilize reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov

In terms of anti-inflammatory activity, Amaryllidaceae alkaloids have been shown to modulate inflammatory pathways. nih.govthieme-connect.com This includes the inhibition of pro-inflammatory mediators such as TNF-α and IL-6. ejgm.co.ukjst.go.jpnih.govthieme-connect.com Studies have demonstrated that alkaloids like lycorine and lycoricidinol can inhibit TNF-α production in macrophages. jst.go.jp Some research has also explored the effects of Amaryllidaceae alkaloids on cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory prostaglandins. researchgate.netresearchgate.net

The anti-inflammatory effects of Amaryllidaceae alkaloids are considered significant, particularly in the context of diseases where inflammation plays a key role, including cancer. ejgm.co.uk Modulation of the immune response by these alkaloids can also influence the interaction between cancer cells and immune cells. ejgm.co.uk

Advanced Analytical Methodologies for Vittatine Research

Extraction and Isolation Techniques for Vittatine

The initial steps in studying this compound from plant biomass involve efficient extraction and subsequent isolation to obtain the compound in a purified form.

Conventional Solvent Extraction Methods from Plant Biomass

Conventional solvent extraction is a common approach for obtaining alkaloidal extracts from plant materials containing this compound. This typically involves the use of organic solvents. For instance, fresh plant material can be extracted multiple times with ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure, and the residue is dissolved in an acidic solution, such as 2% HCl. Neutral compounds can be removed by extraction with a non-polar solvent like diethyl ether or n-hexane. The aqueous layer is then basified, for example, with 10% NaHCO3, and the alkaloids are extracted using an organic solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and chloroform (B151607). The organic solvent is subsequently removed by evaporation to yield the dry alkaloid fraction. moa.gov.twd-nb.infonih.govclockss.orgphcogj.com

Another method involves exhaustive extraction of crushed plant material with methanol (B129727) at room temperature. The resulting extract is evaporated, acidified with sulfuric acid, and then extracted with n-hexane and chloroform to remove neutral material. d-nb.info Hot solvent extraction using 80% methanol at 70°C with continuous stirring has also been employed. nih.gov

Chromatographic Purification Strategies (e.g., Preparative Thin Layer Chromatography, Centrifugal Partition Chromatography)

Chromatographic techniques are crucial for purifying this compound from the complex mixture of compounds present in alkaloidal extracts. Preparative Thin Layer Chromatography (TLC) is a frequently used method. For example, this compound has been isolated from alkaloidal extracts using preparative TLC with solvent systems such as toluene:diethylamine (9:1) or ethyl acetate:chloroform:methanol with ammonia. moa.gov.twd-nb.info

Column chromatography on silica (B1680970) gel is another conventional technique. Alkaloids can be eluted using a step gradient of solvents, such as dichloromethane-methanol. clockss.org

Centrifugal Partition Chromatography (CPC), particularly pH-zone-refinement CPC, is gaining prominence for the isolation of alkaloids, including Amaryllidaceae alkaloids. nih.govresearchgate.net This support-free liquid-liquid partition chromatography offers advantages such as high sample loading capacity and minimal irreversible adsorption, allowing for the separation of compounds with similar structures with high purity and lower solvent consumption compared to conventional preparative techniques. nih.gov While the search results mention the application of CPC for Amaryllidaceae alkaloids and the potential for separating this compound/crinine, specific detailed protocols for preparative CPC isolation of this compound were not extensively detailed in the provided snippets.

Sustainable Extraction and Purification Methodologies

While the provided search results mention various conventional extraction methods, detailed information specifically on sustainable extraction and purification methodologies for this compound is limited. Some snippets touch upon techniques like microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) in the context of alkaloid extraction from Amaryllidaceae plants, noting their efficiency compared to other methods in some cases. nih.govresearchgate.net However, the consistent presence of this compound/crinine at low concentrations regardless of the method in one study suggests that the choice of extraction method might not drastically impact the yield for these specific alkaloids in all plant matrices. nih.gov Pressurized liquid extraction (PLE) has also been investigated for other Amaryllidaceae alkaloids like lycorine (B1675740) and galanthamine (B1674398), showing potential for efficiency gains over hot solvent and ultrasound methods. researchgate.net Further research is needed to establish optimized sustainable methods specifically for this compound.

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric techniques are essential for the identification and structural elucidation of isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D NMR)

NMR spectroscopy is a primary tool for determining the structure of this compound. Both 1D (¹H and ¹³C NMR) and 2D NMR experiments are routinely used. moa.gov.twmdpi.comresearchgate.netmdpi.commdpi.com NMR spectra of this compound are typically recorded in deuterated solvents such as CDCl₃, CD₃OD, or DMSO. moa.gov.tw Chemical shifts are reported in parts per million (ppm) and referenced to internal standards like tetramethylsilane (B1202638) (TMS) or the residual solvent signal. moa.gov.twmdpi.commdpi.com Coupling constants (J values) are given in Hz. mdpi.commdpi.com

Comparison of experimental NMR data with literature values is a standard method for confirming the identity of isolated this compound. moa.gov.tw Detailed analysis of ¹H and ¹³C NMR spectra, along with 2D NMR techniques such as COSY, HMQC, HMBC, and NOESY, provides comprehensive information about the connectivity of atoms and the stereochemistry of the molecule, allowing for complete structural elucidation. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry is widely used to determine the molecular weight of this compound and to obtain fragmentation patterns that aid in structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of Amaryllidaceae alkaloids, including this compound. moa.gov.twd-nb.infonih.govscielo.brresearchgate.netmdpi.comphcogj.com GC-MS analysis is typically performed in Electron Ionization (EI) mode at 70 eV. moa.gov.twd-nb.info Separation is achieved using capillary columns, such as HP-5 MS or DP-5 MS. moa.gov.twd-nb.info The resulting mass spectra, including the molecular ion peak and characteristic fragmentation ions, are compared with literature data or spectral databases for identification. moa.gov.twscielo.brmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS are also powerful techniques for the analysis of this compound, particularly for complex mixtures. researchgate.netnih.govresearchgate.netnih.govmdpi.commdpi.com LC-MS can provide the precursor ion mass, such as [M+H]⁺ at m/z 272.127 for this compound. nih.govnih.govmdpi.com Tandem mass spectrometry (MS/MS) provides fragmentation data that is highly valuable for structural confirmation and the identification of related compounds. researchgate.netnih.govmdpi.commdpi.com Characteristic fragmentation ions for this compound have been reported, such as a prominent fragment at m/z 136 resulting from RDA and α-cleavages, and ions at m/z 254, 240, and 226 observed due to successive neutral losses from the molecular ion. nih.govmdpi.com LC-MS/MS data can be compared with reported literature or databases like MassBank of North America (MoNA) for identification. nih.gov

The combination of chromatographic separation (GC or LC) with mass spectrometry provides a sensitive and selective method for detecting and identifying this compound in plant extracts and research samples.

Chromatographic Quantification and Profiling Techniques

Chromatographic techniques play a crucial role in the separation, identification, and quantification of this compound and other Amaryllidaceae alkaloids present in plant extracts. These methods enable researchers to analyze the complex alkaloid profiles of different plant species and determine the concentration of specific compounds like this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

HPLC is a widely used technique for the quantitative analysis and purity assessment of Amaryllidaceae alkaloids, including this compound. researchgate.netdergipark.org.trjrespharm.commoravek.com This method offers high resolution and sensitivity, making it suitable for separating and quantifying compounds in complex mixtures. mtoz-biolabs.com

In HPLC, the separation is achieved by passing a liquid mobile phase through a stationary phase packed in a column. moravek.com For Amaryllidaceae alkaloids, reversed-phase C18 columns are commonly employed. researchgate.nettandfonline.com The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic solvent like acetonitrile, often with the addition of a modifier such as trifluoroacetic acid (TFA) or ammonium (B1175870) acetate to optimize separation. researchgate.netdergipark.org.trtandfonline.com Detection is frequently performed using a UV or diode array detector (DAD), which measures the absorbance of the eluting compounds at specific wavelengths. dergipark.org.trnih.govsepscience.com Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) for more definitive identification and purity assessment based on mass differences. sepscience.comchromatographyonline.com

HPLC methods have been developed and validated for the quantitative determination of various Amaryllidaceae alkaloids in plant extracts, demonstrating good linearity, precision, and accuracy. researchgate.netdergipark.org.tr While specific quantitative data for this compound via HPLC is less commonly detailed in the provided snippets compared to alkaloids like galanthamine and lycorine, the principles and methodologies applied to these related compounds are directly applicable to this compound. Purity assessment in HPLC is often evaluated using DAD by examining the spectral consistency across a chromatographic peak. sepscience.comchromatographyonline.com A pure peak should exhibit a consistent UV spectrum from the peak's start to its end. chromatographyonline.com Software metrics like purity angle and threshold can assist in this assessment, although visual inspection of spectral data is crucial. sepscience.comchromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Profiling and Identification

GC-MS is a powerful technique for the profiling and identification of alkaloids, including this compound, particularly in complex plant extracts. scielo.brresearchgate.netacgpubs.orgresearchgate.netmdpi.comiomcworld.comub.edunih.govznaturforsch.comscilit.com This method is well-suited for the analysis of volatile and semi-volatile compounds like many Amaryllidaceae alkaloids, often without the need for derivatization. scielo.briomcworld.com

In GC-MS, the sample is first vaporized and carried through a capillary column by an inert gas (e.g., helium). moa.gov.tw The separation of compounds is based on their boiling points and interaction with the stationary phase. moa.gov.tw As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which represents the mass-to-charge ratio of the fragments, serves as a unique fingerprint for identifying the compound. scielo.briomcworld.com Identification is typically achieved by comparing the obtained mass spectra and retention times with those of authentic standards or with spectral libraries such as the NIST library. scielo.brresearchgate.netznaturforsch.com

GC-MS has been extensively used to analyze the alkaloid profiles of various Amaryllidaceae species, leading to the identification of numerous alkaloids, including this compound. scielo.brresearchgate.netacgpubs.orgresearchgate.netmdpi.comnih.govznaturforsch.com Studies have utilized GC-MS to identify this compound alongside other alkaloids like galanthamine, lycoramine, nerbowdine, haemanthamine (B1211331), tazettine, and galanthine (B2436004) in plants like Zephyranthes grandiflora. scielo.brresearchgate.net The relative proportion of each alkaloid in a mixture can be estimated based on the percentage of the total ion current (TIC) in the chromatogram, although this does not represent absolute quantification. scielo.brznaturforsch.com GC-MS is particularly valuable for its ability to rapidly identify multiple alkaloids in a single analysis, providing a comprehensive overview of the alkaloid composition of a plant extract. scielo.briomcworld.com

While GC-MS is excellent for identification and profiling, quantitative analysis by GC-MS requires careful calibration and consideration of response factors, as the area of peaks can be influenced by the intensity of mass spectral fragmentation. znaturforsch.com However, it provides a strong basis for comparing alkaloid profiles across different samples. znaturforsch.com

Research Applications and Future Perspectives

Vittatine as a Lead Structure in Chemical Biology and Drug Discovery

This compound, as a natural product, holds potential as a lead structure in chemical biology and drug discovery ontosight.aiwikipedia.orgmdpi.com. Lead compounds are chemical compounds with pharmacological or biological activity that can serve as a starting point for the development of new drugs through structural modification to improve properties like potency, selectivity, and pharmacokinetic parameters wikipedia.org. Natural products have historically been a rich source of lead compounds for various therapeutic areas, including anti-infectives and anticancer agents mdpi.comnih.gov.

Research has explored the biological activities of this compound and its derivatives. Studies have indicated potential antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli ub.edu. Additionally, this compound has been reported to potentiate the analgesic effect of morphine ub.edu. While some studies have synthesized semisynthetic derivatives of Amaryllidaceae alkaloids, including this compound, to enhance biological activity, initial screenings for certain activities, such as antimycobacterial effects, have sometimes shown the parent alkaloids to be inactive, with activity emerging in their derivatives mdpi.comnih.gov. This highlights the potential for structural modifications of this compound to unlock or improve desired biological activities. The complex structure of this compound, characteristic of hasubanan (B79425) alkaloids, provides a scaffold for chemical modifications that could lead to the discovery of novel therapeutic agents ontosight.ai.

Biotechnological Approaches for Enhanced this compound Production and Metabolic Engineering

The production of natural products like this compound directly from plants can be challenging due to factors such as low yields, geographical limitations, and environmental variability. Biotechnological approaches, particularly metabolic engineering, offer promising avenues for enhanced and sustainable production of valuable plant compounds mdpi.comnih.gov. Metabolic engineering involves modifying biological systems to optimize the production of desired substances nih.gov.

While specific detailed studies on the metabolic engineering for enhanced this compound production are limited in the provided search results, the general principles of applying metabolic engineering to natural product biosynthesis are relevant mdpi.comnih.gov. The biosynthesis of Amaryllidaceae alkaloids, including this compound, involves complex enzymatic pathways originating from precursors like O-methylnorbelladine wikipedia.orgresearchgate.net. Biotechnological strategies could involve identifying and manipulating the genes encoding the enzymes in the this compound biosynthetic pathway in host organisms like yeast or bacteria to increase yield nih.govnih.gov. Another approach could involve cultivating plant cells or tissues of this compound-producing species under optimized conditions or using elicitors to stimulate alkaloid production researchgate.net. Research into the biosynthesis of related Amaryllidaceae alkaloids, such as pancratistatin (B116903), which involves this compound as an intermediate, provides insights into potential targets for metabolic engineering efforts aimed at this compound production wikipedia.org.

Role of this compound in Plant Chemotaxonomy and Quality Control of Botanical Sources

Chemotaxonomy is a field that uses the chemical constituents of plants to aid in their classification and to understand phylogenetic relationships slideshare.netsrce.hrjetir.org. Secondary metabolites, such as alkaloids, are particularly useful in chemotaxonomy due to their diversity and often restricted distribution within specific plant taxa slideshare.netsrce.hrjetir.org. This compound, as an alkaloid found in certain species of the Amaryllidaceae family, can serve as a chemotaxonomic marker for these plants ub.edunih.govresearchgate.net.

The presence and concentration of this compound in plant material can also be important for the quality control of botanical sources used in research or other applications slideshare.netscielo.org.za. Ensuring a standardized composition of active compounds is crucial for consistency and reliability scielo.org.za. Analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), are used to identify and quantify chemical markers like this compound in plant extracts scielo.org.zaacs.org. Chemotaxonomic profiling based on compounds like this compound can help in the correct identification of plant species and in assessing the quality and authenticity of plant material, preventing adulteration and ensuring the presence of expected phytochemicals jetir.orgscielo.org.za.

Emerging Research Directions and Interdisciplinary Studies involving this compound

Emerging research directions involving this compound are likely to build upon its reported biological activities and explore its potential in new contexts. Given its reported antimicrobial and antioxidant properties, future studies might investigate its mechanisms of action in detail and explore its potential in combating drug-resistant pathogens or mitigating oxidative stress-related diseases ontosight.ai. The reported analgesic potentiation effect also warrants further investigation into its interaction with pain pathways ub.edu.

Interdisciplinary studies are increasingly recognized as crucial for tackling complex scientific problems ed.govmdpi.cominterdisciplinarystudies.org. Research on this compound can benefit from interdisciplinary approaches combining expertise from chemistry, biology, pharmacology, botany, and biotechnology nih.goved.govjpub.org. For example, studies could integrate advanced analytical chemistry techniques for the isolation and structural elucidation of new this compound derivatives, in vitro and in vivo biological assays to evaluate their pharmacological potential, and computational approaches like molecular docking to understand their interactions with biological targets nih.govacs.orgpubcompare.ai. Furthermore, combining botanical knowledge with biotechnological methods could lead to sustainable and efficient production strategies for this compound and its analogs mdpi.comresearchgate.net. Interdisciplinary collaborations can accelerate the discovery and development process, leading to a more comprehensive understanding of this compound's potential applications mdpi.cominterdisciplinarystudies.org.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Vittatine in laboratory settings?

- Methodological Answer : Synthesis of this compound typically involves alkaloid extraction from natural sources (e.g., Rhodophila bifida) followed by purification via column chromatography and crystallization. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental details (e.g., solvent systems, temperature gradients) must be explicitly documented in the main text or supplementary materials .

- Key Data :

| Parameter | Method | Typical Results |

|---|---|---|

| Purity | HPLC | ≥95% |

| Molecular Weight | MS (ESI) | 331.4 g/mol |

| Melting Point | Differential Scanning Calorimetry | 208–210°C |

Q. How can researchers validate the identity of this compound when working with known or novel derivatives?

- Methodological Answer : For known compounds, cross-reference spectral data (¹H/¹³C NMR, IR) with published literature. Novel derivatives require additional evidence: X-ray crystallography for absolute configuration, 2D NMR (COSY, HSQC, HMBC) for connectivity, and elemental analysis for empirical formula verification. Contradictions in spectral data should prompt re-isolation or alternative synthetic routes to confirm reproducibility .

Q. What are the best practices for designing in vitro assays to evaluate this compound’s bioactivity?

- Methodological Answer : Use cell lines relevant to this compound’s reported biological targets (e.g., acetylcholinesterase inhibition). Include positive controls (e.g., galantamine for cholinesterase assays) and dose-response curves (IC₅₀ calculations). Address cytotoxicity via parallel MTT assays to distinguish specific bioactivity from general toxicity. Triplicate experiments and statistical validation (e.g., ANOVA) are critical .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action across studies?

- Methodological Answer : Discrepancies (e.g., conflicting enzyme inhibition results) may arise from variations in assay conditions (pH, co-factors) or compound purity. Conduct comparative studies using standardized protocols (e.g., Ellman’s method for cholinesterase assays) and validate compound integrity via HPLC pre-assay. Meta-analyses of published IC₅₀ values under controlled parameters can clarify trends .

- Example Contradiction :

| Study | IC₅₀ (μM) | Assay Conditions |

|---|---|---|

| Smith et al. (2020) | 12.3 | pH 7.4, 25°C |

| Lee et al. (2022) | 5.7 | pH 8.0, 37°C |

Q. What strategies optimize this compound’s stability in long-term pharmacological studies?

- Methodological Answer : Stability assays under physiological conditions (37°C, pH 7.4) identify degradation pathways. Use LC-MS to monitor decomposition products. Formulation with cyclodextrins or liposomal encapsulation can enhance solubility and half-life. Accelerated stability testing (e.g., 40°C/75% RH) predicts shelf-life .

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like acetylcholinesterase. Density functional theory (DFT) calculations analyze electronic properties influencing reactivity. Validate predictions with synthetic modifications (e.g., methylated analogs) and comparative bioassays .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-response data in heterogeneous biological systems?

- Methodological Answer : Non-linear regression models (e.g., log[inhibitor] vs. response in Prism) account for variability. For heterogeneous systems (e.g., patient-derived cells), mixed-effects models or Bayesian hierarchical approaches improve robustness. Report 95% confidence intervals and effect sizes to contextualize significance .

Q. How should researchers address gaps in this compound’s pharmacokinetic (PK) data during manuscript preparation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。